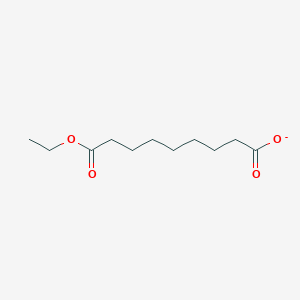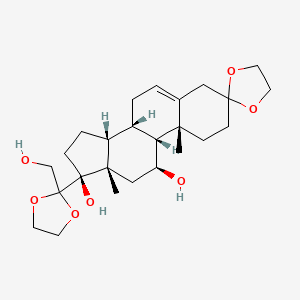
11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal is a biochemical used for proteomics research . It has a molecular formula of C25H38O7 and a molecular weight of 450.573 . This compound is an intermediate in the preparation of Cortisol derivatives .
Molecular Structure Analysis
The molecular structure of 11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal is complex, with multiple functional groups. The InChI representation of the molecule isInChI=1S/C25H38O7/c1-21-7-8-23 (29-9-10-30-23)13-16 (21)3-4-17-18-5-6-24 (28,25 (15-26)31-11-12-32-25)22 (18,2)14-19 (27)20 (17)21/h3,17-20,26-28H,4-15H2,1-2H3/t17-,18-,19-,20+,21-,22-,24+/m0/s1/i14D2,19D,20D . Physical And Chemical Properties Analysis
The melting point of 11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal is 177-182 °C, and its predicted boiling point is 614.6±55.0 °C . It is soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Synthesis
Hydantoin derivatives, which share structural similarities with the compound , have been extensively studied for their diverse biological and pharmacological activities. These activities span therapeutic and agrochemical applications, indicating the potential of "11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal" in similar contexts. Hydantoins serve as a crucial scaffold in drug discovery, supported by several medications currently in use, such as phenytoin and enzalutamide. Their significance is further underscored by their role in the chemical or enzymatic synthesis of non-natural amino acids and their conjugates, which have potential medical applications. The Bucherer-Bergs reaction, applicable to free carbonyl compounds or those protected as acetals (ketals) and cyanohydrins, is an efficient method for the synthesis of hydantoins, highlighting a potential synthetic route for "11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal" (Shaikh et al., 2023).
Synthetic Organic Chemistry
The Wieland-Miescher ketone, a related compound, underscores the utility of ketals in synthetic organic chemistry, particularly in total synthesis. Protocols for treating ketals like the Wieland-Miescher ketone are crucial, as they can undergo modifications such as oxidation, reduction, and electrophilic or nucleophilic addition. The protection of non-conjugated and conjugated carbonyl groups with glycol or ethanedithiol, respectively, demonstrates the versatility of ketals in modifying chemical structures, which could be applied to "11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal" for potential use in total synthesis (Liu, 2019).
Materials Science
In materials science, the catalytic acetalization of glycerol to acetals and ketals for use as fuel additives showcases a practical application of ketals. This process, facilitated by acid-catalyzed reactions with aldehydes and ketones, points to the relevance of "11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal" in the development of sustainable materials and energy sources. The use of heterogeneous catalysts in this context underlines the compound's potential in green chemistry applications (Talebian-Kiakalaieh et al., 2018).
Eigenschaften
IUPAC Name |
(8'S,9'R,10'R,11'S,13'S,14'R,17'S)-17'-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11',17'-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O7/c1-21-7-8-23(29-9-10-30-23)13-16(21)3-4-17-18-5-6-24(28,25(15-26)31-11-12-32-25)22(18,2)14-19(27)20(17)21/h3,17-20,26-28H,4-15H2,1-2H3/t17-,18+,19-,20-,21-,22-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKBNDCCFKYHDT-STNDHPGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(CC1=CCC4C2C(CC5(C4CCC5(C6(OCCO6)CO)O)C)O)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3(CC1=CC[C@@H]4[C@H]2[C@H](C[C@]5([C@@H]4CC[C@]5(C6(OCCO6)CO)O)C)O)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1147245.png)
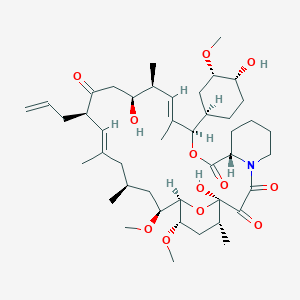

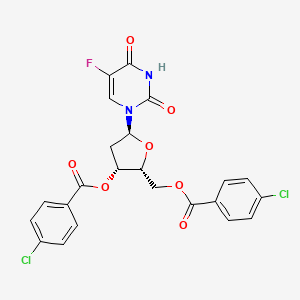
![2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol](/img/structure/B1147252.png)
![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)
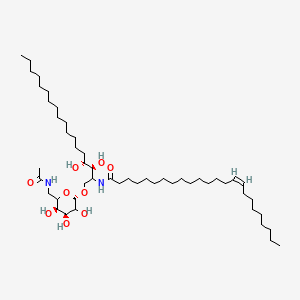
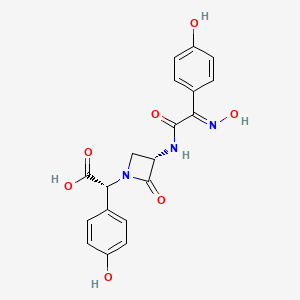
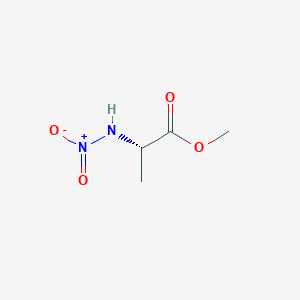
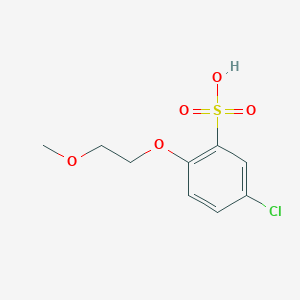
![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)
